molecular formula C12H26O2 B1601367 1,3-Dodecanediol CAS No. 39516-24-0

1,3-Dodecanediol

Cat. No. B1601367
CAS RN: 39516-24-0
M. Wt: 202.33 g/mol
InChI Key: GVEPAEOOBURRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction .


Molecular Structure Analysis

1,3-Dodecanediol is a diol with the molecular formula of C12H26O2. It is a white crystalline solid and is soluble in water, ethanol, and ether.


Physical And Chemical Properties Analysis

1,3-Dodecanediol has a molecular weight of 202.34 g/mol . It is a solid at room temperature . The storage temperature is room temperature, and it is sealed in dry conditions .

Scientific Research Applications

Biosynthesis of Polyesters and Polyurethanes

1,3-Dodecanediol serves as a monomer in the biosynthesis of α,ω-diols, which are crucial for producing polyesters and polyurethanes. A study by Ahsan et al. (2017) demonstrated the potential of renewable free fatty acids in the biosynthesis of medium- to long-chain α,ω-diols, including 1,12-dodecanediol, via enzymatic processes involving CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. This approach provides a sustainable alternative to petroleum-based products in the polymer industry (Ahsan et al., 2017).

Molecular Recognition and Stereochemistry

1,3-Dodecanediol, through its derivative forms, has been implicated in studies on molecular recognition and stereochemistry. Research by Kikuchi et al. (1991) explored the multiple hydrogen-bonding interactions of diols, including dodecanediol derivatives, with a multidentate polyhydroxy macrocycle, highlighting the importance of diols in understanding molecular recognition and selectivity based on stereochemical configurations (Kikuchi et al., 1991).

Biocatalysis and Whole-Cell Biotransformation

The utility of 1,3-Dodecanediol extends into biocatalysis, where Park and Choi (2020) investigated the whole-cell biotransformation of dodecane to produce 1,12-dodecanediol using cytochrome P450 monooxygenase. Their work underscores the role of biocatalysis in achieving selective oxidation of alkanes to valuable diols, offering environmentally friendly alternatives to chemical synthesis (Park & Choi, 2020).

Antitubercular Activity

The antitubercular activity of derivatives from 1,3-Dodecanediol has been examined, revealing that certain diamines and amino alcohols synthesized from 1,2-dodecanediol show significant activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of 1,3-Dodecanediol derivatives in developing antitubercular agents (Júnior et al., 2009).

Environmental and Industrial Applications

Further, the synthesis and application of 1,3-Dodecanediol in environmental and industrial contexts have been researched. For instance, the use of ionic liquids for the removal of thiols from jet fuel streams, where dodecanediol and its derivatives could potentially play a role in enhancing the efficiency and selectivity of such processes (Ferreira et al., 2014).

Safety and Hazards

1,3-Dodecanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and skin sensitization . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

dodecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPAEOOBURRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503541
Record name Dodecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dodecanediol

CAS RN

39516-24-0
Record name Dodecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dodecanediol
Reactant of Route 2
Reactant of Route 2
1,3-Dodecanediol
Reactant of Route 3
1,3-Dodecanediol
Reactant of Route 4
1,3-Dodecanediol
Reactant of Route 5
1,3-Dodecanediol
Reactant of Route 6
Reactant of Route 6
1,3-Dodecanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.